molecular formula C23H20N4OS B2750944 2-Amino-4-(4-(benzyloxy)phenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile CAS No. 391228-48-1

2-Amino-4-(4-(benzyloxy)phenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile

Cat. No.: B2750944
CAS No.: 391228-48-1
M. Wt: 400.5
InChI Key: KSFYJPJRTWYJFZ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-(benzyloxy)phenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an amino group, a benzyloxyphenyl group, a propylthio group, and two cyano groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-(benzyloxy)phenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors such as aldehydes, amines, and nitriles.

    Introduction of the Benzyloxyphenyl Group: This step involves the substitution reaction where a benzyloxyphenyl group is introduced to the pyridine ring using reagents like benzyl bromide and a base.

    Addition of the Propylthio Group: The propylthio group is added through a nucleophilic substitution reaction using propylthiol and a suitable leaving group.

    Amination: The amino group is introduced through an amination reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-(benzyloxy)phenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Benzyl bromide, propylthiol, and bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-Amino-4-(4-(benzyloxy)phenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Material Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-(benzyloxy)phenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, affecting biochemical pathways related to disease processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-methoxyphenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile
  • 2-Amino-4-(4-hydroxyphenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile
  • 2-Amino-4-(4-chlorophenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile

Uniqueness

2-Amino-4-(4-(benzyloxy)phenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.

Properties

IUPAC Name

2-amino-4-(4-phenylmethoxyphenyl)-6-propylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS/c1-2-12-29-23-20(14-25)21(19(13-24)22(26)27-23)17-8-10-18(11-9-17)28-15-16-6-4-3-5-7-16/h3-11H,2,12,15H2,1H3,(H2,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFYJPJRTWYJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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